molecular formula C14H15ClN2 B14337364 4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride CAS No. 105757-36-6

4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride

Cat. No.: B14337364
CAS No.: 105757-36-6
M. Wt: 246.73 g/mol
InChI Key: NLBLPWDOUMUVIC-UHFFFAOYSA-N
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Description

4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride is a chemical compound known for its unique structure and properties It consists of a pyridinium ion substituted with a 4-aminophenyl group and an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-aminobenzaldehyde and 1-methylpyridinium chloride.

    Condensation Reaction: The 4-aminobenzaldehyde undergoes a condensation reaction with 1-methylpyridinium chloride in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridinium derivatives.

Scientific Research Applications

4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Nitrophenyl)ethenyl]-1-methylpyridin-1-ium chloride
  • 4-[2-(4-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium chloride
  • 4-[2-(4-Methoxyphenyl)ethenyl]-1-methylpyridin-1-ium chloride

Uniqueness

4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride is unique due to its amino group, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different substituents, such as nitro, hydroxy, or methoxy groups.

Properties

CAS No.

105757-36-6

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;chloride

InChI

InChI=1S/C14H14N2.ClH/c1-16-10-8-13(9-11-16)3-2-12-4-6-14(15)7-5-12;/h2-11,15H,1H3;1H

InChI Key

NLBLPWDOUMUVIC-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N.[Cl-]

Origin of Product

United States

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